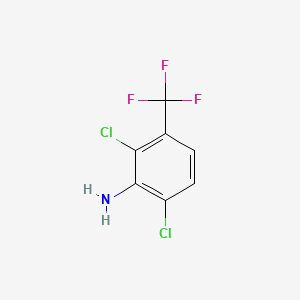

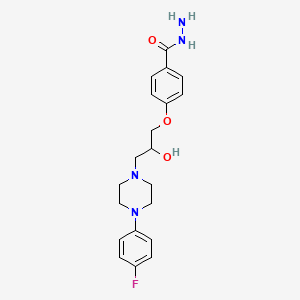

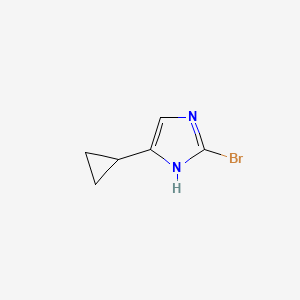

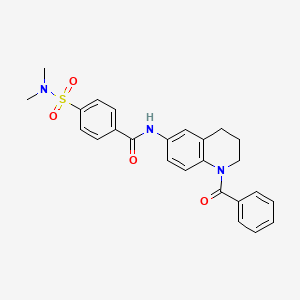

![molecular formula C22H21N3O2 B2452590 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326917-90-1](/img/structure/B2452590.png)

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

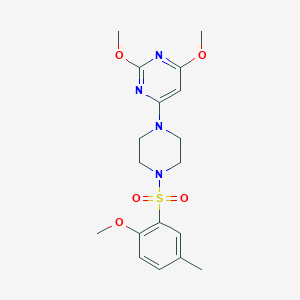

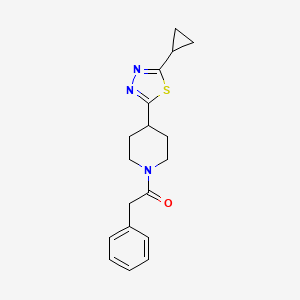

The synthesis of 1,2,4-oxadiazole derivatives involves various chemical reactions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 followed by basification of the product with potassium hydroxide can yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various techniques such as 3D QSAR, CoMFA, and CoMSIA . These techniques help in understanding the spatial arrangement of atoms in the molecule and their interactions.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and involve multiple steps. For instance, acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, and 4-tert-butylbenzoyl chloride can yield the acylated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their specific structure. For instance, the compound “3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” has a molecular weight of 246.26 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research emphasizes the synthesis and structural characterization of oxadiazole derivatives and quinoline compounds, highlighting their importance in medicinal chemistry. Compounds featuring oxadiazole rings are synthesized through specific reactions, with their structures confirmed via spectral studies, including NMR, IR, and Mass spectroscopy. These methods provide a foundation for understanding the chemical nature and potential reactivity of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one and similar molecules (Mamatha S.V et al., 2019).

Antimicrobial Activity

Several studies focus on the antimicrobial properties of oxadiazole and quinoline derivatives. These compounds exhibit significant activity against a range of bacterial and fungal strains, demonstrating their potential as lead compounds in developing new antimicrobial agents. The research underscores the importance of structural features in modulating biological activity, with specific substitutions on the quinoline and oxadiazole moieties influencing efficacy against different microbial species (N. Desai & A. Dodiya, 2014).

Antitumor Activity

The antitumor potential of oxadiazole and quinoline derivatives has also been explored. Compounds with specific structural features exhibit cytotoxicity against various cancer cell lines, indicating their potential application in cancer therapy. The research highlights the role of oxadiazole derivatives as promising scaffolds for developing novel antitumor agents, with certain derivatives showing comparable or superior activity to known anticancer drugs (Yilin Fang et al., 2016).

Material Science Applications

Additionally, oxadiazole derivatives have been investigated for their applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). These studies demonstrate the versatility of oxadiazole-containing compounds in various fields, beyond their biological activities, showcasing their potential in electronic and photonic applications (Woosum Cho et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-3-13-25-14-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-27-22)16-11-9-15(4-2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONECGJZCESBFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)

![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)

![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)

![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)

![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)

![N-(2,4-difluorophenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2452526.png)

![N-(2,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2452530.png)